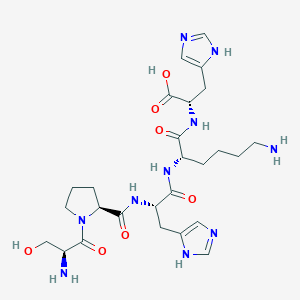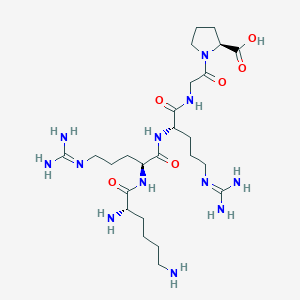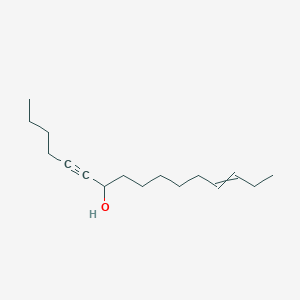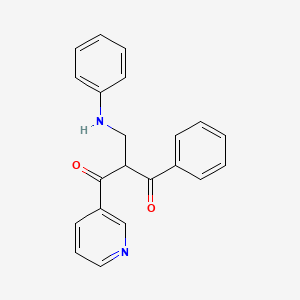
L-Histidine, L-seryl-L-prolyl-L-histidyl-L-lysyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Histidine, L-seryl-L-prolyl-L-histidyl-L-lysyl- is a peptide composed of five amino acids: L-histidine, L-serine, L-proline, L-histidine, and L-lysine. This compound is of interest due to its potential applications in various fields such as biochemistry, pharmacology, and materials science. Peptides like this one are often studied for their biological activities and potential therapeutic uses.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of L-Histidine, L-seryl-L-prolyl-L-histidyl-L-lysyl- can be achieved through solid-phase peptide synthesis (SPPS). This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethoxycarbonyl) or Boc (tert-butyloxycarbonyl) as protecting groups for the amino acids.
Coupling Reaction: The amino acids are activated using coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of hydroxybenzotriazole (HOBt) or O-benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate (HBTU).
Deprotection: After each coupling step, the protecting group is removed using a base such as piperidine (for Fmoc) or trifluoroacetic acid (for Boc).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a cleavage cocktail, typically containing trifluoroacetic acid, water, and scavengers like triisopropylsilane.
Industrial Production Methods
Industrial production of peptides like L-Histidine, L-seryl-L-prolyl-L-histidyl-L-lysyl- often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, with stringent quality control measures to ensure consistency.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The peptide can undergo oxidation reactions, particularly at the histidine residues, which can form oxo-histidine derivatives.
Reduction: Reduction reactions can target disulfide bonds if present, though this specific peptide does not contain cysteine residues.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, peracids.
Reducing Agents: Dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP).
Substitution Reagents: Various amino acid derivatives and coupling reagents.
Major Products
Oxidation: Oxo-histidine derivatives.
Reduction: Reduced peptide forms.
Substitution: Peptide analogs with modified amino acid sequences.
Applications De Recherche Scientifique
L-Histidine, L-seryl-L-prolyl-L-histidyl-L-lysyl- has several applications in scientific research:
Biochemistry: Studied for its role in protein-protein interactions and enzyme activity modulation.
Pharmacology: Potential therapeutic uses, including as a drug delivery system or as a bioactive peptide with specific physiological effects.
Materials Science: Used in the development of peptide-based materials with unique properties, such as hydrogels and nanomaterials.
Mécanisme D'action
The mechanism of action of L-Histidine, L-seryl-L-prolyl-L-histidyl-L-lysyl- depends on its specific biological target. Generally, peptides can interact with receptors, enzymes, or other proteins to modulate their activity. The histidine residues in this peptide may play a role in binding to metal ions or participating in catalytic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
L-Histidine, L-seryl-L-prolyl-L-arginyl-L-lysyl-: Contains arginine instead of the second histidine.
L-Histidine, L-seryl-L-prolyl-L-histidyl-L-histidyl-: Contains an additional histidine residue.
L-Histidine, L-seryl-L-prolyl-L-arginyl-L-histidyl-: Contains arginine instead of lysine.
Uniqueness
L-Histidine, L-seryl-L-prolyl-L-histidyl-L-lysyl- is unique due to its specific sequence of amino acids, which can confer distinct biological activities and properties. The presence of two histidine residues may enhance its ability to bind metal ions or participate in specific biochemical reactions.
Propriétés
Numéro CAS |
872617-47-5 |
|---|---|
Formule moléculaire |
C26H40N10O7 |
Poids moléculaire |
604.7 g/mol |
Nom IUPAC |
(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid |
InChI |
InChI=1S/C26H40N10O7/c27-6-2-1-4-18(22(38)35-20(26(42)43)9-16-11-30-14-32-16)33-23(39)19(8-15-10-29-13-31-15)34-24(40)21-5-3-7-36(21)25(41)17(28)12-37/h10-11,13-14,17-21,37H,1-9,12,27-28H2,(H,29,31)(H,30,32)(H,33,39)(H,34,40)(H,35,38)(H,42,43)/t17-,18-,19-,20-,21-/m0/s1 |
Clé InChI |
ZRDNOCIQPNTOSU-SXYSDOLCSA-N |
SMILES isomérique |
C1C[C@H](N(C1)C(=O)[C@H](CO)N)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC3=CN=CN3)C(=O)O |
SMILES canonique |
C1CC(N(C1)C(=O)C(CO)N)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC3=CN=CN3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-(Chloromethyl)hept-1-en-5-yn-4-yl]-4-methoxybenzene](/img/structure/B12611585.png)
![(2-Aminothieno[2,3-c]pyridin-3-yl)(4-bromophenyl)methanone](/img/structure/B12611594.png)
![Ethyl [3-(azidomethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]acetate](/img/structure/B12611601.png)
![N,N-Dibutyl-4-[(E)-phenyldiazenyl]aniline](/img/structure/B12611608.png)
![1H-Pyrrolo[2,3-b]pyridine, 6-chloro-1-cyclopropyl-3-methyl-](/img/structure/B12611616.png)
![[(4-Oxo[1,1'-biphenyl]-1(4H)-yl)oxy]acetaldehyde](/img/structure/B12611617.png)
![9-(2-{4-[(E)-(2-Methyl-4-nitrophenyl)diazenyl]phenoxy}ethyl)-9H-carbazole](/img/structure/B12611618.png)
![2-Amino-N-[4-(methylselanyl)butanoyl]-L-leucyl-L-glutamine](/img/structure/B12611625.png)
![Cyclopropanamine, 1-[3-(1,1-dimethylethyl)phenyl]-](/img/structure/B12611630.png)
![3h-Thieno[2,3-d]imidazole-5-carboxylic acid,3-cyclohexyl-2-phenyl-](/img/structure/B12611637.png)



